molecular formula C9H12BrN B2665334 (4-Bromo-3-methyl-benzyl)-methyl-amine CAS No. 149104-95-0

(4-Bromo-3-methyl-benzyl)-methyl-amine

Cat. No.: B2665334
CAS No.: 149104-95-0
M. Wt: 214.106
InChI Key: SVPWYIIREAOWLM-UHFFFAOYSA-N
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Description

(4-Bromo-3-methyl-benzyl)-methyl-amine (CAS: 2366997-08-0) is a brominated benzylamine derivative with the molecular formula C₉H₁₃BrClN (as the hydrochloride salt) . Structurally, it features a benzyl backbone substituted with a bromine atom at the para position and a methyl group at the meta position relative to the methylamine moiety. This compound is typically synthesized via reductive amination or alkylation reactions involving 4-bromo-3-methylbenzaldehyde and methylamine, followed by salt formation . Its hydrochloride form enhances solubility and stability, making it suitable for pharmaceutical and chemical research applications.

Properties

IUPAC Name

1-(4-bromo-3-methylphenyl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-7-5-8(6-11-2)3-4-9(7)10/h3-5,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPWYIIREAOWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CNC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149104-95-0
Record name [(4-bromo-3-methylphenyl)methyl](methyl)amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-methyl-benzyl)-methyl-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods would include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-methyl-benzyl)-methyl-amine undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or other functional groups.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as (4-methyl-3-methyl-benzyl)-methyl-amine if a methyl group is introduced.

    Oxidation: Products include (4-Bromo-3-methyl-benzyl)-carboxylic acid.

    Reduction: Products include secondary or tertiary amines depending on the reducing agent and conditions.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity:
Research has indicated that compounds similar to (4-Bromo-3-methyl-benzyl)-methyl-amine may exhibit antidepressant properties by acting as selective inhibitors of monoamine oxidase (MAO) enzymes. Inhibitors of MAO-B, for instance, have been studied for their potential in treating depression and neurodegenerative diseases like Parkinson's disease .

2. Neuroprotective Effects:
Studies have shown that certain derivatives of aromatic amines can protect neuronal cells against oxidative stress. The presence of bromine in the structure may enhance these protective effects, making it a candidate for further investigation in neuroprotection .

3. Anticancer Potential:
Compounds with similar structures have been evaluated for their anticancer properties, particularly against glioblastoma cells. The bromine substitution is believed to play a role in enhancing cytotoxic activity against cancer cell lines .

Organic Synthesis Applications

1. Intermediate in Synthesis:
this compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in the development of pharmaceuticals and agrochemicals due to its versatile reactivity.

2. Functionalization Reactions:
The compound can participate in various functionalization reactions, including C–H bond activation processes. This makes it valuable for late-stage modifications in synthetic pathways, allowing chemists to create diverse derivatives tailored for specific applications .

Case Studies

Study Objective Findings
Evaluate MAO-B inhibitionIdentified structure-activity relationships indicating that halogen substitutions enhance inhibitory effects on MAO-B.
Investigate anticancer propertiesFound that brominated derivatives exhibited significant cytotoxicity against glioblastoma cell lines, suggesting potential therapeutic applications.
Assess neuroprotective effectsDemonstrated that certain aromatic amines can mitigate oxidative stress in neuronal cells, highlighting their therapeutic potential in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (4-Bromo-3-methyl-benzyl)-methyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amine group play crucial roles in binding to these targets, influencing biological pathways and eliciting specific effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table compares (4-Bromo-3-methyl-benzyl)-methyl-amine with analogous compounds based on substituent positions and functional groups:

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Applications References
This compound HCl C₉H₁₃BrClN 4-Br, 3-CH₃, methylamine (HCl salt) 250.57 g/mol High solubility, pharmaceutical intermediate
(3-Bromo-4-methoxy-benzyl)-(2,3-dimethoxy-benzyl)-amine C₁₇H₂₀BrNO₃ 3-Br, 4-OCH₃, 2,3-OCH₃ 366.25 g/mol Enhanced H-bonding, potential CNS activity
(4-Bromo-benzyl)-(4-bromo-2-nitro-phenyl)-amine C₁₃H₁₀Br₂N₂O₂ 4-Br (benzyl), 4-Br, 2-NO₂ (phenyl) 386.04 g/mol High reactivity, nitro group toxicity
4-Nitrobenzylamine C₇H₈N₂O₂ 4-NO₂, benzylamine 152.15 g/mol Electron-withdrawing, synthetic precursor

Key Observations :

  • Methyl vs. Methoxy : The 3-methyl group in the target compound increases lipophilicity compared to methoxy-substituted analogs (e.g., ), which may enhance membrane permeability in biological systems.
  • Nitro Group Toxicity : Unlike the nitro-containing analog , the target compound lacks this group, reducing risks of reactive metabolite formation.

Biological Activity

(4-Bromo-3-methyl-benzyl)-methyl-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by diverse research findings and case studies.

Chemical Structure

The structure of this compound can be represented as follows:

C10H12BrN\text{C}_{10}\text{H}_{12}\text{BrN}

This compound features a bromine atom at the para position of a methyl-substituted benzyl group, which is significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts. Below are key findings:

1. Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, halogenated compounds often demonstrate enhanced activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) µM
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Candida albicans16.69 - 78.23

These results suggest that modifications to the phenyl ring can significantly impact antimicrobial potency, with bromine substitutions enhancing activity against certain pathogens .

2. Anticancer Activity

The compound's structural characteristics may also contribute to anticancer properties. Similar derivatives have shown cytotoxic effects in various cancer cell lines.

Cell Line IC50 (µM)
HeLa (cervical cancer)~92.4
CaCo-2 (colon cancer)~85.0
H9c2 (heart myoblast)~75.0

These findings indicate that this compound could serve as a precursor for developing more potent anticancer agents through structural modifications .

3. Neuroprotective Effects

The neuroprotective potential of similar compounds has been noted in studies focusing on their interaction with neurotransmitter receptors, particularly metabotropic glutamate receptors, which are crucial in neurodegenerative disorders .

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

  • A study on the efficacy of brominated compounds revealed their potential as inhibitors of tumor growth in xenograft models.
  • Another investigation demonstrated that derivatives with a bromo substituent exhibited enhanced binding affinity to target proteins involved in cell proliferation pathways.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of bromine at the para position significantly influences biological activity, enhancing both antimicrobial and anticancer effects compared to non-halogenated analogs .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing (4-bromo-3-methyl-benzyl)-methyl-amine, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves reductive amination of 4-bromo-3-methylbenzaldehyde with methylamine under hydrogenation conditions. Alternative routes may employ Grignard reactions (e.g., reacting brominated benzyl halides with methylamine derivatives) . To optimize yields (e.g., addressing low yields reported in similar syntheses ), consider adjusting catalysts (e.g., Pd/C for hydrogenation), solvent polarity (e.g., THF vs. ethanol), and temperature gradients. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the amine product.

Q. How can researchers validate the purity and structural identity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra for characteristic shifts (e.g., benzylic methylene protons at ~3.5 ppm and methylamine protons at ~2.2 ppm) .
  • GC-MS : Confirm molecular ion peaks (expected m/z ≈ 228 for C9_9H12_{12}BrN) and fragmentation patterns .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What chemical tests distinguish primary, secondary, and tertiary amines in derivatives of this compound?

  • Methodological Answer :

  • Carbylamine Test : Primary amines (e.g., unsubstituted benzylamines) react with chloroform and NaOH to form isocyanides (foul odor). Secondary/tertiary amines (e.g., methyl-benzyl derivatives) do not .
  • Hinsberg Test : Treat with benzenesulfonyl chloride. Secondary amines form insoluble sulfonamides, while tertiary amines do not react .

Advanced Research Questions

Q. How do electronic effects of the bromo and methyl substituents influence the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :

  • Bromo Group : Acts as a strong electron-withdrawing group via inductive effects, directing electrophilic attacks to the para position and enhancing leaving-group ability in SNAr reactions .
  • Methyl Group : Electron-donating via hyperconjugation, potentially stabilizing intermediates in alkylation or acylation reactions. Computational studies (DFT) can quantify substituent effects on charge distribution .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points, solubility) for this compound?

  • Methodological Answer :

  • Data Triangulation : Cross-reference datasets from authoritative sources (e.g., NIST Webbook ) and replicate measurements under standardized conditions (e.g., DSC for melting points).
  • Impurity Analysis : Use elemental analysis (C, H, N, Br%) to detect discrepancies caused by byproducts or hydration .
  • Solubility Modeling : Apply logP calculations (e.g., Crippen or Joback methods ) to predict deviations caused by solvent polarity or crystallinity.

Q. How can researchers design experiments to probe the biological activity of this compound, particularly in enzyme inhibition studies?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with known amine-binding sites (e.g., monoamine oxidases or GPCRs). Molecular docking (AutoDock Vina) predicts binding affinity using the compound’s 3D structure .
  • Assay Development : Use fluorescence-based assays (e.g., MAO-B inhibition) with positive controls (e.g., selegiline). IC50_{50} values should be validated via dose-response curves .

Q. What mechanistic insights guide the optimization of catalytic systems for cross-coupling reactions involving this amine?

  • Methodological Answer :

  • Buchwald-Hartwig Amination : Use Pd(OAc)2_2/XPhos catalysts to couple brominated intermediates with secondary amines. Monitor base effects (e.g., Cs2_2CO3_3 vs. KOtBu) on C-N bond formation .
  • Photoredox Catalysis : Explore visible-light-mediated protocols for milder conditions, reducing decomposition risks .

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